molecular formula C12H24N2O2 B13645507 N'-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester

N'-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B13645507
M. Wt: 228.33 g/mol
InChI Key: GBQCWTIAMWDUCH-UHFFFAOYSA-N
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Description

(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpentan-3-ylidene moiety, and a hydrazinecarboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE typically involves the condensation of tert-butyl hydrazinecarboxylate with 2,2-dimethylpentan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, and are conducted in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE
  • DIMETHYLPENTAN-3-YLIDENEHYDRAZINECARBOXYLATE
  • TERT-BUTYL HYDRAZINECARBOXYLATE

Uniqueness

(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl group and the dimethylpentan-3-ylidene moiety enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethylpentan-3-ylideneamino)carbamate

InChI

InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15)

InChI Key

GBQCWTIAMWDUCH-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C

Origin of Product

United States

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